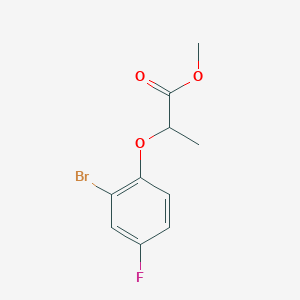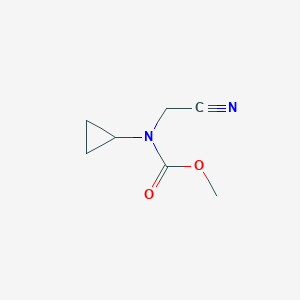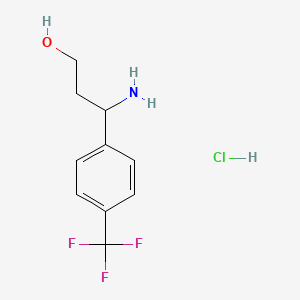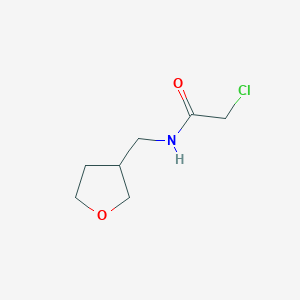![molecular formula C14H17ClFNO B1422556 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide CAS No. 1269151-64-5](/img/structure/B1422556.png)
2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide
Übersicht
Beschreibung
2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide is a chemical compound with the following properties:
- IUPAC Name : 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide
- Molecular Formula : C<sub>14</sub>H<sub>17</sub>ClFNO
- Molecular Weight : 269.75 g/mol
- InChI Code : 1S/C14H17ClFNO/c15-9-13(18)17-10-14(7-1-2-8-14)11-3-5-12(16)6-4-11/h3-6H,1-2,7-10H2,(H,17,18)
Molecular Structure Analysis
The molecular structure of 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide consists of a chlorinated acetamide group attached to a cyclopentyl ring, which in turn bears a fluorophenyl substituent. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software.
Chemical Reactions Analysis
The compound’s reactivity and potential chemical reactions depend on its functional groups. Without specific experimental data, it’s challenging to predict exact reactions. However, typical reactions for amides include hydrolysis, amidation, and substitution reactions.
Physical And Chemical Properties Analysis
- Physical Form : Powder
- Purity : Approximately 95%
- Storage Temperature : Room temperature (RT)
Wissenschaftliche Forschungsanwendungen
Biological Effects and Synthesis of Related Compounds
Biological Effects of Derivatives : Acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, continue to have commercial importance, with updated information significantly expanding our knowledge about the biological consequences of exposure. The variability in biological responses among these chemicals reflects their biology and usage or proposed usage. Environmental toxicology data for these materials has also been expanded, suggesting a complex interplay between chemical structure and biological effect (Kennedy, 2001) Kennedy, G. (2001). Biological Effects of Acetamide, Formamide, and Their Mono and Dimethyl Derivatives: An Update. Critical Reviews in Toxicology, 31, 139-222.
Synthesis of Related Compounds : The practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which is key for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient synthetic routes for biologically active compounds. This includes overcoming challenges related to the use of hazardous materials and optimizing yields (Qiu et al., 2009) Qiu, Y., Gu, H., Zhang, P., & Xu, W.-M. (2009). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Organic Preparations and Procedures International, 41, 539-541.
Methodological Challenges in Research
The assessment of chemical compounds' biological activities and toxicological profiles involves complex methodologies and poses several challenges:
Advanced Synthesis Techniques : The development of synthetic organic chemistry based on specific molecular axes, such as the N-Ar axis, illustrates the sophisticated approaches being developed to create compounds with desired biological activities. These studies provide a foundation for the synthesis of complex molecules, potentially including compounds similar to "2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide" (Kondo & Murakami, 2001) Kondo, K., & Murakami, Y. (2001). Synthetic Organic Chemistry based on N-Ar Axis. Journal of Synthetic Organic Chemistry Japan, 59, 866-878.
Safety And Hazards
- Pictograms : GHS05 (Corrosive), GHS07 (Harmful)
- Signal Word : Danger
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
- Precautionary Statements : Various precautions related to handling, storage, and personal protection
- MSDS : Detailed safety information can be found here.
Zukünftige Richtungen
Research avenues for 2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide could include:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.
- Synthetic Modifications : Explore structural variations to enhance desired properties.
- Toxicology Studies : Assess its safety profile and potential adverse effects.
Please note that the availability of specific papers or detailed studies may vary. For further insights, consult relevant scientific literature or experts in the field1234. 🌟
Eigenschaften
IUPAC Name |
2-chloro-N-[[1-(4-fluorophenyl)cyclopentyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-9-13(18)17-10-14(7-1-2-8-14)11-3-5-12(16)6-4-11/h3-6H,1-2,7-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQVSNWIFJWTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCl)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1422474.png)
![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)


![3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1422479.png)
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B1422480.png)

![2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422484.png)




![2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422496.png)